(2-Ethoxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound “(2-Ethoxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a synthetic small molecule characterized by a hybrid heterocyclic framework. Its structure integrates a 2-ethoxypyridine moiety linked via a methanone bridge to a piperidine ring, which is further substituted with a 1,2,4-oxadiazol-5-ylmethyl group bearing a pyrazin-2-yl substituent. The ethoxy group on the pyridine ring may enhance solubility and metabolic stability, while the oxadiazole-pyrazine unit could contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-2-28-19-15(6-3-7-23-19)20(27)26-10-4-5-14(13-26)11-17-24-18(25-29-17)16-12-21-8-9-22-16/h3,6-9,12,14H,2,4-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQYRKKWAQFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Ethoxypyridin-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , also known by its CAS number 2034545-64-5, is a novel synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 272.30 g/mol. The structure features a pyridine ring, a piperidine moiety, and an oxadiazole derivative which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.30 g/mol |
| CAS Number | 2034545-64-5 |
Antimicrobial Effects
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and oxadiazole rings have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Studies have highlighted the anticancer potential of pyridine-based compounds. The specific compound has shown promise in inhibiting tumor growth in vitro. In a study involving human cancer cell lines, it was observed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound's piperidine structure is associated with neuroprotective effects. Research into similar compounds has demonstrated their ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound may involve multiple pathways:
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in cellular metabolism.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Activity : A study conducted on various derivatives indicated that compounds similar to the one exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, with IC50 values indicating potent anticancer activity.
- Neuroprotection : Research involving neuroblastoma cells demonstrated that the compound reduced oxidative stress markers significantly when compared to control groups treated with known neurotoxins.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of this compound, a comparative analysis with structurally related molecules is essential. Below, key analogs are evaluated based on structural features, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
*Molecular weights estimated using standard atomic masses.
Key Observations
Structural Complexity : The target compound exhibits greater structural diversity compared to simpler analogs like , integrating three distinct heterocycles (pyridine, piperidine, oxadiazole-pyrazine). This complexity may enhance target selectivity but could also increase synthetic challenges .
The oxadiazole-pyrazine unit is shared with , suggesting possible overlap in mechanisms such as kinase inhibition or ferroptosis induction .
Bioactivity Hypotheses :
- Analogs with imidazo-pyrrolo-pyrazine cores (e.g., ) are associated with nucleic acid binding, whereas the target compound’s pyrazine-oxadiazole system may favor protein-targeted interactions .
- The dihydropyrazole in is linked to insecticidal activity in plant-derived compounds, highlighting the divergent applications of similar scaffolds .
Contradictions and Limitations
- While the oxadiazole motif is common in ferroptosis inducers (FINs) , the absence of direct evidence for the target compound’s role in ferroptosis necessitates caution.
- The ethoxy group may improve solubility compared to methyl or CF3 substituents, but this remains untested in the provided evidence .
Research Findings and Implications
Recent studies emphasize the importance of substructure mining to predict bioactivity . For example, pyrazine-containing compounds (as in the target molecule) are frequently associated with anticancer and antimicrobial properties, while oxadiazoles are known for metabolic stability . However, the combination of these groups in a single molecule remains underexplored.
Table 2: Inferred Pharmacokinetic Properties
*Estimates based on fragment contribution methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
